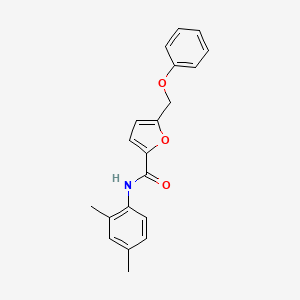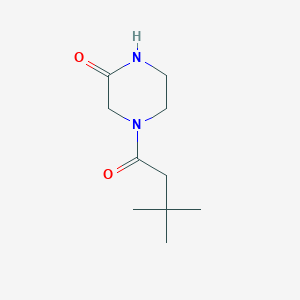![molecular formula C21H18BrClN2O3 B2937901 (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327168-59-1](/img/structure/B2937901.png)
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Bromination: The chromene core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 6-position.
Imine Formation: The 4-chlorophenyl group is introduced through a condensation reaction between the brominated chromene and 4-chloroaniline, forming an imine linkage.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine and chromene moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imine group to an amine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under reflux or microwave-assisted conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various chromene derivatives with potential biological activities.
Catalysis: Employed as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Biology
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: Demonstrates antioxidant activity, making it a potential candidate for preventing oxidative stress-related diseases.
Medicine
Anticancer Research: Investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Anti-inflammatory Research: Studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Industry
Pharmaceuticals: Potential use in the development of new pharmaceutical drugs.
Agriculture: Possible application as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide: Lacks the oxolan-2-ylmethyl group, which may affect its biological activity.
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide: Contains a methyl group instead of a chloro group, which may alter its chemical properties and reactivity.
Uniqueness
Structural Features: The presence of both bromo and chloro substituents, along with the oxolan-2-ylmethyl group, makes this compound unique in terms of its chemical structure and potential reactivity.
Biological Activity: The combination of these substituents may enhance its biological activity, making it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3/c22-14-3-8-19-13(10-14)11-18(20(26)24-12-17-2-1-9-27-17)21(28-19)25-16-6-4-15(23)5-7-16/h3-8,10-11,17H,1-2,9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZLFXFCIXZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2937818.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine](/img/structure/B2937825.png)
![N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2937827.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2937829.png)
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937831.png)
![Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2937834.png)
![3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2937835.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)
![2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2937838.png)


